molecular formula C20H24IN B14297728 5-Heptylphenanthridin-5-ium iodide CAS No. 113817-76-8

5-Heptylphenanthridin-5-ium iodide

Katalognummer: B14297728
CAS-Nummer: 113817-76-8
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: NVJLYTIFYKVNAB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Heptylphenanthridin-5-ium iodide: is a chemical compound with the molecular formula C20H24IN. It is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine derivatives are known for their applications in various fields, including chemistry, biology, and medicine, due to their unique structural and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptylphenanthridin-5-ium iodide typically involves the alkylation of phenanthridine with heptyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Heptylphenanthridin-5-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Heptylphenanthridin-5-ium iodide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to intercalate with DNA makes it a useful tool in molecular biology research .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including cancer and infectious diseases .

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photonic devices. Its unique optical properties make it suitable for applications in optoelectronics .

Wirkmechanismus

The mechanism of action of 5-Heptylphenanthridin-5-ium iodide involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This property is particularly useful in anticancer research, where the compound can induce cell death in cancer cells by interfering with their genetic material .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

113817-76-8

Molekularformel

C20H24IN

Molekulargewicht

405.3 g/mol

IUPAC-Name

5-heptylphenanthridin-5-ium;iodide

InChI

InChI=1S/C20H24N.HI/c1-2-3-4-5-10-15-21-16-17-11-6-7-12-18(17)19-13-8-9-14-20(19)21;/h6-9,11-14,16H,2-5,10,15H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

NVJLYTIFYKVNAB-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.